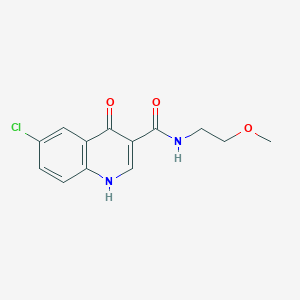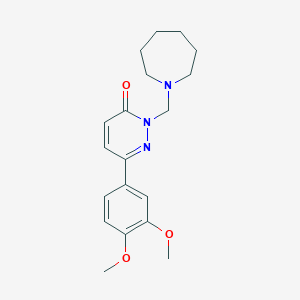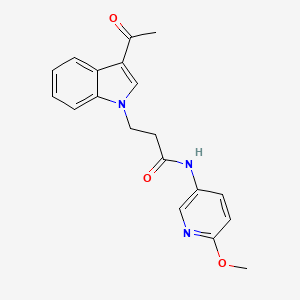
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL is a chemical compound that belongs to the class of organic compounds known as beta-adrenergic agonists. These compounds are typically used in various scientific and medical applications due to their ability to interact with beta-adrenergic receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL typically involves the reaction of naphthalen-2-ol with an appropriate epoxide, followed by the introduction of the tert-butylamino group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthaldehyde, while reduction could produce naphthalen-2-ylmethanol.
Applications De Recherche Scientifique
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with beta-adrenergic receptors in cell signaling pathways.
Medicine: Potential therapeutic applications in treating cardiovascular diseases due to its beta-adrenergic agonist properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP levels result in various physiological responses, such as increased heart rate and bronchodilation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A non-selective beta-adrenergic antagonist used to treat hypertension and anxiety.
Albuterol: A selective beta-2 adrenergic agonist used for treating asthma and chronic obstructive pulmonary disease (COPD).
Uniqueness
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other beta-adrenergic agonists. Its naphthalene moiety might provide enhanced binding affinity and selectivity for certain beta-adrenergic receptors.
Propriétés
Numéro CAS |
2007-73-0 |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16/h4-10,15,18-19H,11-12H2,1-3H3 |
Clé InChI |
JBZCAAUCFLMBPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12174868.png)
![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}glycinate](/img/structure/B12174869.png)
![N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12174873.png)


![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide](/img/structure/B12174919.png)
![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12174931.png)

![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B12174950.png)
![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12174956.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174962.png)
![N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B12174963.png)

![N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B12174969.png)
